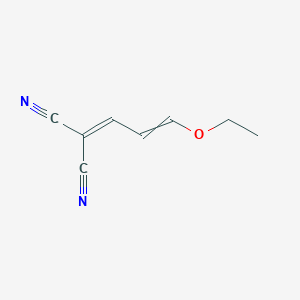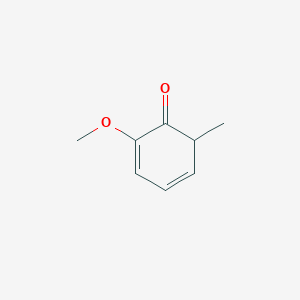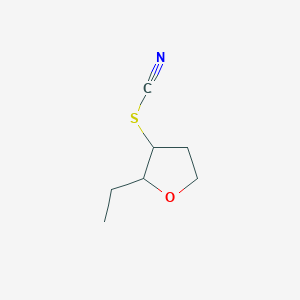
3,5-Dimesityl-1,2,4-oxadiphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimesityl-1,2,4-oxadiphosphole is a novel heterocyclic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two phosphorus atoms and one oxygen atom within a five-membered ring structure. The mesityl groups attached to the phosphorus atoms provide steric hindrance, which influences the compound’s reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimesityl-1,2,4-oxadiphosphole typically involves the vacuum thermolysis of Me₃SiP=C(OSiMe₃)C₆H₂Me₃-2,4,6. This reaction produces the desired compound, which can then react with tri-tert-butylazete to form fused polycyclic derivatives . The reaction conditions often include high temperatures and the presence of specific catalysts to facilitate the formation of the oxadiphosphole ring.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimesityl-1,2,4-oxadiphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The mesityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxides, phosphines, and substituted derivatives of this compound. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,5-Dimesityl-1,2,4-oxadiphosphole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular pathways.
Wirkmechanismus
The mechanism of action of 3,5-Dimesityl-1,2,4-oxadiphosphole involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, which are crucial in many biological and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Azaphosphetidine 2-oxides: These compounds are similar in structure but contain nitrogen atoms instead of oxygen.
β-Phospholactams: These are phosphorus analogs of β-lactams and share similar reactivity patterns.
β-Thiophospholactams: These compounds contain sulfur atoms and exhibit different chemical properties compared to oxadiphospholes.
Uniqueness
3,5-Dimesityl-1,2,4-oxadiphosphole is unique due to the presence of mesityl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.
Eigenschaften
CAS-Nummer |
224293-80-5 |
|---|---|
Molekularformel |
C20H22OP2 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
3,5-bis(2,4,6-trimethylphenyl)-1,2,4-oxadiphosphole |
InChI |
InChI=1S/C20H22OP2/c1-11-7-13(3)17(14(4)8-11)19-21-23-20(22-19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
DTZBRRVBGRHCHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=PC(=PO2)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)






![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
